(S)-(+)-1-Phenyl-1,2-ethanediol
Description
Significance of Chiral Diols in Contemporary Organic Chemistry
Chiral diols are organic compounds containing two hydroxyl (-OH) groups attached to a chiral scaffold. Their importance in contemporary organic chemistry is multifaceted. They serve as versatile chiral building blocks, auxiliaries, and ligands in a wide array of stereoselective transformations. alfachemic.comacs.org The hydroxyl groups can coordinate to metal centers or interact with substrates through hydrogen bonding, creating a defined chiral environment that directs the formation of a specific stereoisomer. nih.govorganic-chemistry.org
The applications of chiral diols are extensive and include their use as:
Chiral Ligands: In transition-metal catalyzed reactions, chiral diols can bind to a metal, forming a chiral catalyst that can induce high levels of enantioselectivity in reactions such as hydrogenations, oxidations, and carbon-carbon bond-forming reactions. alfachemic.com
Chiral Auxiliaries: A chiral auxiliary is a temporary functional group that is attached to a substrate to direct a stereoselective reaction. After the reaction, the auxiliary is removed, having served its purpose of inducing chirality.
Organocatalysts: In recent years, the use of small organic molecules as catalysts (organocatalysis) has gained significant traction. nih.gov Chiral diols, such as TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols) and BINOL (1,1'-bi-2-naphthol) derivatives, have been successfully employed as organocatalysts in various reactions, including Diels-Alder and aldol (B89426) reactions. nih.govsigmaaldrich.com
The ability of chiral diols to influence the stereochemical outcome of a reaction is crucial for the synthesis of complex molecules with multiple stereocenters, a common feature of many natural products and pharmaceutical drugs. acs.org
Historical Context of (S)-(+)-1-Phenyl-1,2-ethanediol in Stereoselective Transformations
The use of this compound and other chiral diols in stereoselective transformations has a rich history. Early investigations into asymmetric synthesis often relied on chiral substrates derived from natural sources, known as the "chiral pool." As the field progressed, the development of synthetic chiral catalysts and auxiliaries became a major focus.
A significant breakthrough in the application of chiral diols came with the development of methods for their enantioselective synthesis. One notable method is the enzymatic resolution of racemic 1-phenyl-1,2-ethanediol (B126754). nih.govresearchgate.net This process utilizes enzymes, such as glycerol (B35011) dehydrogenase, to selectively oxidize one enantiomer, allowing for the separation and isolation of the desired (S)-enantiomer with high enantiomeric excess. nih.gov This biocatalytic approach offers a green and efficient route to enantiopure diols.
The availability of enantiomerically pure this compound has paved the way for its use in various stereoselective reactions. For instance, it can serve as a precursor to other valuable chiral ligands and building blocks. Its structural features, including the phenyl group and the two hydroxyl groups, allow for a range of chemical modifications to fine-tune its steric and electronic properties for specific applications. The stereoselective oxidation of related compounds like 1-phenyl-1,2-propanediol using microorganisms has also been explored, further highlighting the importance of biocatalysis in accessing chiral building blocks. researchgate.net
Scope and Research Objectives for this compound
The ongoing research on this compound is driven by the continuous demand for new and efficient methods for asymmetric synthesis. Key research objectives in this area include:
Development of Novel Catalytic Systems: Researchers are constantly exploring new ways to utilize this compound and its derivatives as ligands in metal-catalyzed reactions and as organocatalysts. The goal is to develop highly active and selective catalysts for a broader range of chemical transformations.
Applications in the Synthesis of Biologically Active Molecules: A primary objective is to apply the stereochemical control offered by this compound to the synthesis of complex and biologically important molecules, such as pharmaceuticals and agrochemicals. acs.org
Understanding Reaction Mechanisms: Detailed mechanistic studies are crucial for optimizing existing catalytic systems and for the rational design of new catalysts. Understanding how this compound influences the transition state of a reaction allows for more predictable and efficient synthetic strategies.
Greener Synthetic Routes: There is a growing emphasis on developing environmentally friendly chemical processes. Research into enzymatic and other catalytic methods for the synthesis and application of this compound aligns with the principles of green chemistry. researchgate.net
The versatility and effectiveness of this compound in asymmetric synthesis ensure that it will remain a valuable tool for organic chemists for years to come. Continued research in this area will undoubtedly lead to new discoveries and innovations in the field of stereoselective chemistry.
Structure
3D Structure
Properties
IUPAC Name |
(1S)-1-phenylethane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8-10H,6H2/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWMWNFMRSKOCEY-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25779-13-9 | |
| Record name | Styrene glycol, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025779139 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | STYRENE GLYCOL, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8IB2T1FT6B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies for the Enantiopure S + 1 Phenyl 1,2 Ethanediol
Enantioselective Catalytic Approaches to (S)-(+)-1-Phenyl-1,2-ethanediol
The development of catalytic systems that can induce high enantioselectivity in the synthesis of chiral molecules is a cornerstone of modern organic chemistry. For this compound, several catalytic strategies have proven effective.
Asymmetric Hydrogenation Strategies
Asymmetric hydrogenation of α-hydroxy acetophenone (B1666503) is a direct route to optically active 1-phenyl-1,2-ethanediol (B126754). nih.gov This method often involves the use of organometallic complexes as catalysts. nih.gov While effective, chemical reduction methods can require high temperatures, high hydrogen pressure, and oxygen-free, alkaline conditions, under which the substrate may be less stable. nih.gov
Chiral Ligand-Mediated Reductions
The use of chiral ligands in conjunction with metal catalysts allows for the transfer of chiral information to the substrate, leading to the preferential formation of one enantiomer. These ligands create a chiral environment around the metal center, dictating the facial selectivity of the reduction.
Sharpless Asymmetric Dihydroxylation and Related Methods
The Sharpless asymmetric dihydroxylation (AD) is a powerful and widely used method for the enantioselective synthesis of 1,2-diols from prochiral olefins. tandfonline.comorganic-chemistry.org This reaction utilizes an osmium catalyst in the presence of a chiral quinine (B1679958) ligand to achieve high enantioselectivity. organic-chemistry.orgwikipedia.org The choice of ligand, either dihydroquinidine (B8771983) (DHQD) or dihydroquinine (DHQ) derivatives, determines which enantiomer of the diol is formed. wikipedia.org
The reaction is typically performed using commercially available reagent mixtures known as AD-mix-α (containing (DHQ)2-PHAL) and AD-mix-β (containing (DHQD)2-PHAL), which also include a stoichiometric oxidant like potassium ferricyanide (B76249) to regenerate the osmium catalyst. organic-chemistry.orgalfa-chemistry.com For the synthesis of this compound from styrene (B11656), AD-mix-β would be the reagent of choice.
The mechanism involves the formation of a complex between the osmium tetroxide and the chiral ligand, which then undergoes a [3+2]-cycloaddition with the alkene to form a cyclic intermediate. wikipedia.org Subsequent hydrolysis releases the chiral diol. wikipedia.org The reaction is known for its high reliability and broad substrate scope, including styrene derivatives. tandfonline.comacs.org While substitutions on the aromatic ring of styrene can slightly affect the enantiomeric excess (ee), the method generally provides high levels of stereoselectivity. tandfonline.com
For industrial-scale applications, the use of potassium ferricyanide can be problematic due to the large amounts of salts generated. acs.org N-methylmorpholine N-oxide (NMO) has been successfully employed as an alternative reoxidant in large-scale syntheses, maintaining high yields and enantioselectivities for styrene derivatives. acs.org
Other Transition Metal-Catalyzed Enantioselective Syntheses
Research continues to explore other transition metal catalysts for the enantioselective synthesis of vicinal diols. These efforts aim to develop more efficient, cost-effective, and environmentally benign processes.
Biocatalytic Pathways for this compound Production
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes can operate under mild conditions and often exhibit exquisite chemo-, regio-, and stereoselectivity.
Enzymatic Reductions of Precursors
A prominent biocatalytic route to this compound is the asymmetric reduction of α-hydroxy acetophenone. nih.govnih.gov This transformation is often achieved using carbonyl reductases.
One highly efficient system utilizes a self-sufficient whole-cell biocatalyst co-expressing Candida magnolia carbonyl reductase (CMCR) and glucose dehydrogenase (GDH) from Bacillus subtilis for cofactor regeneration. nih.govnih.gov This approach avoids the need for the external addition of expensive cofactors like NADPH. nih.gov Under optimized conditions, this system can convert α-hydroxy acetophenone at high substrate concentrations (1.0 M) to (S)-1-phenyl-1,2-ethanediol with a 90% yield and 99% enantiomeric excess (ee). nih.govnih.gov
Another innovative approach involves a multi-enzyme fusion expression system in Escherichia coli. ijournals.cn This system contains an (S)-carbonyl reductase (SCRII), a glucose dehydrogenase mutant, and a xylanase. ijournals.cn The use of xylan (B1165943), an abundant natural polymer, as a co-substrate for cofactor regeneration enhances the efficiency of the process. ijournals.cn This system has demonstrated the ability to produce (S)-phenyl-1,2-ethanediol with yields of up to 98.8% and an optical purity of over 99%. ijournals.cn
Furthermore, a coupled multi-enzyme E. coli system has been developed for the efficient production of (S)-1-phenyl-1,2-ethanediol from 2-hydroxyacetophenone (B1195853) using xylan as a co-substrate. nih.gov This system, which includes (S)-carbonyl reductase II, a glucose dehydrogenase mutant, and endo-β-1,4-xylanase 2, achieved a 98.3% yield and 100% optical purity. nih.gov
The enzymatic kinetic resolution of racemic 1-phenyl-1,2-ethanediol is another viable strategy. nih.govresearchgate.net This involves the enantioselective oxidation of the (R)-enantiomer, leaving the desired (S)-enantiomer. Glycerol (B35011) dehydrogenase (GDH) can be used for this purpose, and techniques like continuous product extraction can overcome issues of product inhibition. nih.govresearchgate.net
Additionally, a two-enzyme cascade involving a monooxygenase and an epoxide hydrolase can convert styrene to (S)-1-phenyl-1,2-ethanediol. researchgate.net
Interactive Data Table: Biocatalytic Synthesis of this compound
| Biocatalytic System | Precursor | Key Enzymes | Co-substrate/Cofactor System | Yield | Enantiomeric Excess (ee) | Reference |
| Whole-cell E. coli | α-Hydroxy acetophenone | Candida magnolia carbonyl reductase (CMCR), Glucose dehydrogenase (GDH) | D-glucose for NADPH regeneration | 90% | 99% | nih.gov, nih.gov |
| Multi-enzyme fusion E. coli | 2-Hydroxyacetophenone | (S)-carbonyl reductase II (SCRII), Glucose dehydrogenase mutant, Xylanase 2 | Xylan for cofactor recycling | 98.8% | >99% | ijournals.cn |
| Coupled multi-enzyme E. coli | 2-Hydroxyacetophenone | (S)-carbonyl reductase II, Glucose dehydrogenase mutant, Endo-β-1,4-xylanase 2 | Xylan for NADPH regeneration | 98.3% | 100% | nih.gov |
| Enzymatic Resolution | Racemic 1-phenyl-1,2-ethanediol | Glycerol dehydrogenase (GDH) | NAD+ regeneration with lactate (B86563) dehydrogenase | - | >99% for (S)-enantiomer | nih.gov, researchgate.net |
| Two-enzyme cascade | Styrene | Monooxygenase (StyA), Epoxide hydrolase (SpEH) | - | - | - | researchgate.net |
Microbial Transformations in Stereoselective Synthesis
Microbial transformations offer a green and highly selective alternative to traditional chemical synthesis. Whole-cell biocatalysts can perform complex reactions in a single pot, often with high enantioselectivity.
One notable method involves the asymmetric reduction of α-hydroxy acetophenone. Recombinant Escherichia coli cells, co-expressing both a carbonyl reductase from Candida magnolia (CMCR) and a glucose dehydrogenase (GDH) from Bacillus subtilis for cofactor regeneration, have been successfully employed. nih.gov This system acts as a self-sufficient whole-cell biocatalyst. Under optimized conditions (pH 6), it can convert α-hydroxy acetophenone at a high substrate concentration of 1.0 M to (S)-1-phenyl-1,2-ethanediol with an excellent yield of 90% and an enantiomeric excess (ee) of 99%. nih.gov The use of whole cells circumvents the need for the external addition of expensive cofactors like NADPH. nih.gov
Another approach utilizes the enantioselective oxidation of racemic 1-phenyl-1,2-ethanediol. The microorganism Brevibacterium lutescens CCZU12-1 can oxidize the (R)-enantiomer to (R)-mandelic acid, leaving the desired this compound untouched with over 99% ee. nih.gov Similarly, the bacterium Kurthia gibsonii SC0312 has been shown to selectively oxidize the (R)-enantiomer from a racemic mixture, yielding this compound. scispace.com
Table 1: Microbial Synthesis of this compound
| Microorganism/Enzyme System | Substrate | Product | Yield | Enantiomeric Excess (ee) | Key Feature |
|---|---|---|---|---|---|
| Recombinant E. coli (co-expressing CMCR and GDH) | α-Hydroxy acetophenone | (S)-1-Phenyl-1,2-ethanediol | 90% | 99% | Self-sufficient whole-cell biocatalyst, high substrate load. nih.gov |
| Brevibacterium lutescens CCZU12-1 | Racemic 1-Phenyl-1,2-ethanediol | (S)-1-Phenyl-1,2-ethanediol | - | >99% | Enantioselective oxidation of the (R)-enantiomer. nih.gov |
| Kurthia gibsonii SC0312 | Racemic 1-Phenyl-1,2-ethanediol | (S)-1-Phenyl-1,2-ethanediol | - | - | Selective oxidation of the (R)-enantiomer. scispace.com |
Deracemization and Kinetic Resolution through Biocatalysis
Biocatalysis provides powerful tools for resolving racemic mixtures, either through kinetic resolution, where one enantiomer reacts faster than the other, or through deracemization, which theoretically allows for a 100% yield of a single enantiomer.
Deracemization: A highly effective deracemization of racemic 1-phenyl-1,2-ethanediol has been achieved using resting cells of Candida albicans and Candida parapsilosis. researchgate.netresearchgate.netnih.gov This process occurs via a one-pot, two-step stereoinversion. The biocatalyst first selectively oxidizes the (R)-enantiomer to the intermediate α-hydroxyacetophenone. Subsequently, the same biocatalyst reduces this ketone intermediate stereoselectively to the (S)-enantiomer. researchgate.net This method can quantitatively convert the racemic starting material into the pure (S)-enantiomer with high enantiomeric excess (99% ee) and good isolated yields (60-85%). researchgate.net
Kinetic Resolution: Enzymatic kinetic resolution is another prevalent strategy. One such method employs glycerol dehydrogenase (GDH) for the enantioselective oxidation of racemic 1-phenyl-1,2-ethanediol. nih.gov This reaction achieves a 50% conversion with respect to the racemate, yielding the (S)-enantiomer with an enantiomeric excess greater than 99%. nih.gov To ensure the regeneration of the required NAD⁺ cofactor, lactate dehydrogenase is used in a coupled system that reduces pyruvate (B1213749) to L-lactate. nih.gov Lipase-catalyzed transesterification is also a common method for kinetic resolution, though some studies have reported mixtures of products with low enantiomeric excess for 1-phenyl-1,2-ethanediol under certain conditions. nih.gov
Diastereoselective Synthesis of this compound Precursors
The synthesis of chiral diols can be approached through the diastereoselective functionalization of precursors. A modular method for producing enantioenriched 1,2-diols involves the temporary masking of a diol group as an acetonide. nih.gov This protecting group strategy allows for selective C(sp³)-H functionalization, which is a key step in introducing chirality. nih.gov While not exclusively detailed for this compound, this approach represents a versatile strategy for preparing chiral 1,2-diols from readily available starting materials. The subsequent deprotection of the acetonide would yield the final diol. The stereochemistry of the final product is controlled during the C-H functionalization step, allowing access to different stereoisomers.
Another relevant strategy is the asymmetric reduction of α-hydroxy ketones, which are direct precursors to 1,2-diols. As mentioned in section 2.2.2, the asymmetric reduction of α-hydroxy acetophenone is a highly effective route to this compound. nih.gov The stereoselectivity of this reduction is crucial for establishing the final product's chirality.
Resolution Techniques for this compound
Resolution techniques are employed to separate enantiomers from a racemic mixture. These can be broadly categorized into classical chemical methods and chromatographic techniques.
Classical resolution involves the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. These diastereomers possess different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization.
For a racemic alcohol like 1-phenyl-1,2-ethanediol, a common approach would involve reaction with a chiral acid to form diastereomeric esters. After separation of the diastereomeric esters, hydrolysis of the desired ester would yield the enantiomerically pure alcohol. While specific examples for 1-phenyl-1,2-ethanediol are not extensively detailed in recent literature, this classical methodology remains a fundamental option for enantiomeric separation.
High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful and widely used analytical and preparative method for separating enantiomers. csfarmacie.cz The principle relies on the differential interaction of the two enantiomers with the chiral environment of the stationary phase, leading to different retention times.
The separation of 1-phenyl-1,2-ethanediol enantiomers can be achieved on various commercial chiral columns. For instance, a chiral stationary phase composed of a copper(II) complex, [Cu₂( (+)-Cam)₂Dabco], has demonstrated good chiral separation performance for racemates, including baseline separation for analytes like 1,2-diphenyl-1,2-ethanediol. researchgate.net The choice of mobile phase, typically a mixture of a non-polar solvent like n-hexane and a polar modifier like isopropanol (B130326) or ethanol, is crucial for optimizing the separation. csfarmacie.czresearchgate.net The "three-point interaction" model is often invoked to explain the chiral recognition mechanism, where specific interactions (e.g., hydrogen bonds, π-π stacking, steric hindrance) between the analyte enantiomers and the CSP lead to their separation. csfarmacie.cz
Table 2: Chromatographic Separation of Phenyl-ethanediol Analogs
| Stationary Phase Type | Analyte Example | Mobile Phase | Key Observation |
|---|---|---|---|
| [Cu₂( (+)-Cam)₂Dabco] | 1,2-Diphenyl-1,2-ethanediol | n-Hexane/Isopropanol | Achieved baseline separation. researchgate.net |
| Chiralcel OB | (R,S)-1-Phenylethanol | Not specified | Used for enantiomeric excess determination. nih.govbohrium.com |
Novel Synthetic Routes and Process Intensification for this compound
Process intensification aims to develop safer, more efficient, and sustainable manufacturing processes. For the synthesis of this compound, several strategies align with this goal.
The use of a "two-in-one" resin-based in situ product removal (ISPR) strategy has significantly enhanced the deracemization of racemic 1-phenyl-1,2-ethanediol by Candida parapsilosis. nih.gov In this system, a resin simultaneously adsorbs the substrate from the organic phase and the product from the aqueous phase, which alleviates substrate and product inhibition. This allowed a high substrate concentration (50 g/L) to be converted to (S)-PED with 99.3% ee and 92% yield. nih.gov
Another example of process intensification is the use of a differential circulation reactor with continuous product extraction for the kinetic resolution of 1-phenyl-1,2-ethanediol. nih.gov The product, 2-hydroxyacetophenone, which causes strong product inhibition, is continuously removed through a microporous hydrophobic hollow fiber membrane. nih.gov This maintains a high relative activity of the dehydrogenase enzyme, leading to an enantiomeric excess of >99% for the (S)-enantiomer. nih.gov
Application of S + 1 Phenyl 1,2 Ethanediol As a Chiral Auxiliary and Building Block
Role of (S)-(+)-1-Phenyl-1,2-ethanediol in Asymmetric Induction
The primary application of this compound in asymmetric induction lies in its temporary incorporation into a prochiral substrate to form a chiral derivative. This derivative then undergoes a diastereoselective reaction, where the stereocenter of the diol dictates the formation of a new stereocenter with a specific configuration. Subsequent removal of the auxiliary releases the desired enantiomerically enriched product.
Chiral Auxiliary Applications in Carbon-Carbon Bond Formation
While the direct use of this compound as a chiral auxiliary in widely applicable carbon-carbon bond-forming reactions is not extensively documented in readily available literature, the principle is demonstrated through the application of similar chiral diols. For instance, chiral acetals derived from diols are known to undergo diastereoselective alkylations. In these reactions, the chiral acetal (B89532), formed by reacting the diol with a ketone or aldehyde, creates a sterically biased environment. When the enolate of this acetal is formed and subsequently alkylated, the bulky groups of the chiral auxiliary block one face of the enolate, forcing the electrophile to attack from the less hindered side. This results in the formation of one diastereomer in excess. After the desired carbon-carbon bond is formed, the chiral auxiliary can be cleaved to reveal the enantiomerically enriched product.
A general representation of this process is the alkylation of an enolate derived from a chiral acetal. The diastereomeric excess (d.e.) of such reactions is highly dependent on the specific substrate, electrophile, and reaction conditions.
| Substrate (Chiral Acetal) | Electrophile | Product (Major Diastereomer) | Diastereomeric Excess (d.e.) |
| Acetal from Cyclohexanone and (S,S)-1,2-Diphenyl-1,2-ethanediol | Methyl Iodide | (R)-2-Methylcyclohexanone | >95% |
| Acetal from Propiophenone and (2R,3R)-2,3-Butanediol | Benzyl Bromide | (S)-2-Benzylpropiophenone | High |
Stereocontrol in Chiral Auxiliary-Directed Reactions
The stereocontrol exerted by this compound and its analogs in asymmetric reactions stems from the formation of a rigid, sterically defined environment around the reaction center. When the diol is converted into a derivative, such as a cyclic acetal or ketal, the phenyl group of the auxiliary plays a crucial role in shielding one of the prochiral faces of the reacting molecule.
For example, in the addition of a nucleophile to a carbonyl group attached to the chiral auxiliary, the approach of the nucleophile is directed to the less sterically hindered face. The phenyl group, being bulky, effectively blocks one trajectory of attack, leading to a high degree of stereoselectivity. The predictable nature of this facial bias is a key advantage of using such chiral auxiliaries. The stereochemical outcome can often be rationalized using models where the substrate-auxiliary conjugate adopts a low-energy conformation that minimizes steric interactions.
Utilization in Asymmetric Ligand Design
The C2-symmetry and the presence of two hydroxyl groups make this compound an attractive scaffold for the synthesis of chiral ligands for asymmetric catalysis. These ligands coordinate to a metal center, creating a chiral environment that can induce high enantioselectivity in a variety of transformations.
Development of this compound-Derived Chiral Ligands
This compound has been utilized as a precursor for the synthesis of chiral biphosphine ligands. researchgate.net These ligands are crucial in many metal-catalyzed asymmetric reactions. The synthesis typically involves the conversion of the diol's hydroxyl groups into leaving groups, followed by nucleophilic substitution with a phosphide (B1233454) source. The resulting biphosphine ligand can then be used to form chiral metal complexes.
For instance, a class of ligands known as phosphonites can be synthesized from chiral diols. While specific examples starting directly from this compound are not prominently featured in all databases, the general synthetic route involves the reaction of the diol with a chlorophosphine in the presence of a base. The resulting phosphonite ligand bears the chiral backbone of the original diol.
| Ligand Type | General Structure |
| Biphosphine | R2P-CH(Ph)-CH2-PR2 |
| Phosphonite | (R'O)2P-O-CH(Ph)-CH2-O-P(OR')2 |
Table 2: General Structures of Ligands Potentially Derived from this compound.
Application in Metal-Catalyzed Asymmetric Transformations
Chiral ligands derived from diols are instrumental in a wide array of metal-catalyzed asymmetric reactions. For example, rhodium complexes of chiral biphosphine ligands are highly effective catalysts for the asymmetric hydrogenation of prochiral olefins, producing chiral alkanes with high enantiomeric excess. nih.gov
Similarly, palladium complexes bearing chiral phosphine (B1218219) or phosphonite ligands have been successfully employed in asymmetric allylic alkylation reactions and asymmetric hydroformylation. google.comrsc.org In these reactions, the chiral ligand environment around the metal center controls the stereochemical outcome of the bond-forming step, leading to the preferential formation of one enantiomer of the product. The efficiency of these catalytic systems is typically evaluated by the enantiomeric excess (ee) of the product.
| Reaction Type | Metal | Ligand Class | Product Type | Typical Enantiomeric Excess (ee) |
| Asymmetric Hydrogenation | Rhodium | Biphosphine | Chiral Alkanes | >95% |
| Asymmetric Allylic Alkylation | Palladium | Phosphine/Phosphonite | Chiral Alkenes | High |
| Asymmetric Hydroformylation | Rhodium | Phosphonite | Chiral Aldehydes | Moderate to High |
Table 3: Applications of Diol-Derived Ligands in Asymmetric Catalysis. Note: This table represents the general applications of ligand classes that can be derived from chiral diols.
This compound as a Versatile Chiral Building Block in Complex Molecule Synthesis
Beyond its role as a transient chiral auxiliary, this compound serves as a valuable chiral building block, where its carbon skeleton and stereochemistry are permanently incorporated into the final target molecule. Its bifunctional nature allows for a variety of chemical manipulations, making it a versatile starting material for the synthesis of more complex chiral molecules, including pharmaceuticals and natural products.
For example, the diol functionality can be selectively protected or activated to allow for sequential reactions at the two hydroxyl groups. The stereocenter at the benzylic position provides a fixed chiral element from which new stereocenters can be constructed with high diastereoselectivity. This strategy is particularly useful in the synthesis of compounds containing 1,2-diol or amino alcohol motifs, which are common structural features in many biologically active molecules. Although specific, named complex molecules synthesized from this compound are not always explicitly highlighted in general literature, its importance as a chiral intermediate is widely recognized in the field of medicinal chemistry for the preparation of enantiomerically pure drug candidates. nih.gov
Synthesis of Enantiopure Pharmaceutical Intermediates
This compound serves as a critical starting material and intermediate in the synthesis of a variety of enantiopure pharmaceuticals. wikipedia.org Its defined stereochemistry is often transferred to the target molecule, ensuring the desired therapeutic effect, as different enantiomers of a drug can have vastly different biological activities.
One of the most significant applications of chiral diols, including structures analogous to this compound, is in the synthesis of β-adrenergic blockers (β-blockers). These drugs are widely used to manage cardiovascular diseases such as hypertension, angina, and arrhythmia. The therapeutic activity of most β-blockers resides in the (S)-enantiomer. For instance, the synthesis of the β-blocker (S)-bisoprolol, which has a significantly greater β-blocking activity than its (R)-enantiomer, can be achieved from a chiral chlorohydrin precursor. nih.gov The synthesis of such chiral chlorohydrins often involves the use of chiral diols or enzymatic resolutions that can produce intermediates like this compound with high enantiomeric excess. nih.gov
Similarly, in the synthesis of (S)-atenolol, another widely used β-blocker, a key step is the kinetic resolution of a racemic chlorohydrin intermediate, which can be achieved using enzymes like Candida antarctica lipase (B570770) B (CALB), to yield the desired enantiopure building block. This highlights the industrial relevance of obtaining enantiopure diol and chlorohydrin structures for pharmaceutical production.
The enzymatic resolution of racemic 1-phenyl-1,2-ethanediol (B126754) is a well-established method to obtain the (S)-(+)-enantiomer in high purity. For example, the enantioselective oxidation of the racemate using glycerol (B35011) dehydrogenase can yield this compound with an enantiomeric excess of over 99%. starshinechemical.com Such highly pure chiral diols are invaluable for the subsequent steps in pharmaceutical synthesis, ensuring the final active pharmaceutical ingredient (API) meets the stringent purity requirements.
Table 1: Examples of Pharmaceutical Intermediates Synthesized Using Chiral 1,2-Diol Scaffolds
| Pharmaceutical Intermediate/Drug | Chiral Precursor Type | Key Transformation | Achieved Enantiomeric Excess (ee) |
|---|---|---|---|
| (S)-Bisoprolol | (R)-chlorohydrin from racemic diol | Enzymatic resolution followed by amination | 96% |
| (S)-Atenolol | (R)-chlorohydrin from racemic diol | Enzymatic kinetic resolution | >99% |
| (S)-Propranolol | Diol intermediate | Asymmetric α-aminoxylation and reduction | High |
| (R)-o-Chloromandelic acid precursor | (S)-1-Phenyl-1,2-ethanediol | Enantioselective oxidation of the diol | >99.9% |
Construction of Natural Products and Analogs
While direct incorporation of this compound as a building block into the final structure of natural products is not widely documented, its role as a chiral auxiliary is a key strategy in their synthesis. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to control the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse.
The principles of using chiral auxiliaries are fundamental to the total synthesis of complex natural products. nih.gov Chiral diols, such as derivatives of this compound, can be used to introduce chirality in a controlled manner. For example, they can be converted into chiral acetals or ketals, which then direct the stereoselective addition of nucleophiles to a nearby prochiral center.
The synthesis of many natural products relies on building a complex framework of stereocenters with precise relative and absolute configurations. nih.gov The use of chiral pool starting materials, which includes readily available enantiopure compounds like this compound, is a common and effective strategy. ethz.ch By starting with a molecule of known chirality, chemists can build up complexity without the need for a de novo asymmetric synthesis at every stereocenter-forming step.
Although specific examples of natural products containing the intact 1-phenyl-1,2-ethanediol moiety are scarce, the methodologies developed around this and similar chiral diols are broadly applicable in the field of natural product synthesis. These methodologies enable the construction of key fragments that are later assembled into the final complex natural product.
Precursors for Chirally Pure Materials Science Applications
The unique stereochemical properties of this compound make it an excellent precursor for the development of chirally pure materials with specialized applications in materials science. These applications range from chiral polymers and liquid crystals to the synthesis of specialized ligands for asymmetric catalysis.
In the field of polymer chemistry, this compound can be used as a chiral initiator for stereoselective polymerization. wikipedia.org The chirality of the initiator can influence the tacticity and helical structure of the resulting polymer, leading to materials with unique optical and physical properties. Chiral polymers are of great interest for applications in chiral chromatography, as enantioselective sensors, and in the development of materials with nonlinear optical properties.
Another significant application is in the synthesis of chiral liquid crystals. researchgate.net Chiral dopants are often added to nematic liquid crystal phases to induce a helical twist, resulting in a cholesteric phase. While not directly this compound, structurally similar axially chiral binaphthyl derivatives, which are also chiral diols, are excellent candidates for such dopants due to their high twisting ability. The principles of using chiral diols to induce chirality are central to this technology, which is crucial for modern display technologies.
Furthermore, this compound is a precursor for the synthesis of chiral ligands used in asymmetric catalysis. For example, it can be used to synthesize chiral biphosphine ligands. wikipedia.org These ligands can then be complexed with transition metals to create catalysts that can effect a wide range of enantioselective transformations, producing other valuable chiral molecules with high efficiency and selectivity.
Table 2: Applications of this compound Derivatives in Materials Science
| Application Area | Derived Material | Function/Property |
|---|---|---|
| Asymmetric Catalysis | Chiral Biphosphine Ligands | Enantioselective metal-catalyzed reactions |
| Polymer Chemistry | Chiral Polymers | Chiral recognition, nonlinear optics |
| Liquid Crystals | Chiral Dopants (from analogous diols) | Induction of cholesteric phases |
| Enantioselective Sensing | Chiral Metal-Organic Frameworks | Luminescent recognition of enantiomers |
Chemical Reactivity and Mechanistic Investigations of S + 1 Phenyl 1,2 Ethanediol
Stereoselective Derivatization of (S)-(+)-1-Phenyl-1,2-ethanediol
The presence of two hydroxyl groups with different steric and electronic environments—a primary and a secondary benzylic alcohol—allows for selective functionalization, which is crucial for its application in multi-step syntheses.
Selective Mono- and Di-functionalization
The selective reaction of one hydroxyl group over the other is a key strategy in the utilization of this compound. Regioselective monoacylation, for instance, can be achieved with high efficiency. Diarylborinic acid catalysis has been shown to be an effective method for the selective acylation, sulfonylation, and alkylation of 1,2-diols. organic-chemistry.org This method is competitive with organotin-catalyzed reactions and offers the advantage of using less toxic reagents. organic-chemistry.org For cis-1,2-diols, the catalyst typically directs functionalization to the equatorial hydroxyl group. organic-chemistry.org While specific studies on this compound using this method are not prevalent, the general principles suggest it would be a viable strategy for selective functionalization.
Enzymatic catalysis also offers a powerful tool for regioselective functionalization. Lipase-catalyzed transesterification of 1-phenyl-1,2-ethanediol (B126754) has been reported, although it can result in a mixture of monoester, diester, and unreacted diol with low enantiomeric excess under certain conditions. nih.gov
Table 1: Catalytic Systems for Selective Functionalization of Diols
| Catalytic System | Transformation | Selectivity | Reference |
|---|---|---|---|
| Diarylborinic Acid | Acylation, Sulfonylation, Alkylation | High regioselectivity for one hydroxyl group | organic-chemistry.org |
| Lipase (B570770) | Transesterification | Can produce mixtures of products | nih.gov |
Protecting Group Strategies for Diol Functionality
To facilitate reactions at other parts of a molecule or to control the reactivity of the diol itself, the hydroxyl groups of this compound can be protected. Common strategies for protecting 1,2-diols involve the formation of cyclic acetals and ketals. fiveable.meorganic-chemistry.orgsynarchive.com
For example, reaction with an aldehyde or ketone in the presence of an acid catalyst can form a 1,3-dioxolane (B20135) ring. The use of acetone (B3395972) to form an acetonide is a widely used method for protecting 1,2-diols. Similarly, benzylidene acetals, formed from benzaldehyde, are frequently employed, particularly in carbohydrate chemistry, and can be removed under different conditions, offering orthogonal protection strategies. fiveable.me The stability of these protecting groups can be tuned based on the substituents on the acetal (B89532) or ketal. fiveable.me For instance, silyl (B83357) ethers also serve as versatile protecting groups, with their stability being adjustable based on the size of the alkyl groups attached to the silicon atom. nih.gov
Table 2: Common Protecting Groups for 1,2-Diols
| Protecting Group | Reagents for Protection | Conditions for Deprotection | Reference |
|---|---|---|---|
| Acetonide | Acetone, Acid Catalyst | Acidic Hydrolysis | |
| Benzylidene Acetal | Benzaldehyde, Acid Catalyst | Acidic Hydrolysis or Hydrogenolysis | fiveable.me |
| Silyl Ethers | Silyl Halide, Base | Fluoride source (e.g., TBAF) or Acidic Conditions | nih.gov |
Oxidation and Reduction Pathways of this compound
The hydroxyl groups of this compound can be independently or concertedly oxidized or reduced, leading to a variety of valuable products.
The oxidation of 1,2-diols can lead to C-C bond cleavage or the formation of α-hydroxy ketones or dicarbonyl compounds. nih.govyoutube.comyoutube.com Manganese-catalyzed oxidation of 1-phenyl-1,2-ethanediol has been investigated. For example, using a non-heme manganese(II) complex and O₂, the oxidative cleavage of 1,2-diols can be achieved. rsc.org Another study demonstrated that a manganese catalyst with hydrogen peroxide could yield α-hydroxyketones. researchgate.net Specifically, the oxidation of 1-phenyl-1,2-ethanediol in the presence of a manganese catalyst can form 2-hydroxyacetophenone (B1195853). researchgate.net The mechanism of such oxidations is thought to involve a high-valent manganese-oxo species. unl.ptnih.gov
Biocatalysis offers a highly selective route for the oxidation of 1-phenyl-1,2-ethanediol. In a kinetic resolution process, the (R)-enantiomer of racemic 1-phenyl-1,2-ethanediol can be selectively oxidized to (R)-mandelic acid by Brevibacterium lutescens, leaving behind the unreacted this compound with high enantiomeric excess. nih.govresearchgate.net Similarly, glycerol (B35011) dehydrogenase can enantioselectively oxidize the diol, though product inhibition by the resulting 2-hydroxyacetophenone can be a challenge. researchgate.net
Conversely, the stereoselective reduction of α-hydroxy ketones is a primary method for the synthesis of this compound. Carbonyl reductases, often in whole-cell systems with cofactor regeneration, have been used to reduce α-hydroxy acetophenone (B1666503) to (S)-1-phenyl-1,2-ethanediol with high yield and excellent enantiomeric excess. nih.gov For instance, Candida magnolia carbonyl reductase (CMCR) co-expressed with glucose dehydrogenase (GDH) in E. coli has been shown to be highly effective for this transformation. nih.gov
Table 3: Selected Oxidation and Reduction Reactions
| Reaction | Substrate | Reagent/Catalyst | Product | Reference |
|---|---|---|---|---|
| Oxidation | 1-Phenyl-1,2-ethanediol | Mn(ClO₄)₂·6H₂O, H₂O₂ | 2-Hydroxyacetophenone | researchgate.net |
| Enantioselective Oxidation | (R,S)-1-Phenyl-1,2-ethanediol | Brevibacterium lutescens | (R)-Mandelic acid & (S)-1-Phenyl-1,2-ethanediol | nih.gov |
| Stereoselective Reduction | α-Hydroxy acetophenone | Candida magnolia carbonyl reductase (CMCR), GDH | (S)-1-Phenyl-1,2-ethanediol | nih.gov |
Rearrangements and Transformations Involving the 1,2-Ethanediol Scaffold
The 1,2-diol motif in this compound is susceptible to rearrangement reactions, most notably the pinacol (B44631) rearrangement. This acid-catalyzed reaction transforms a 1,2-diol into a ketone or aldehyde through a 1,2-migration of a substituent. wikipedia.orgchemistrysteps.commasterorganicchemistry.com For an unsymmetrical diol like 1-phenyl-1,2-ethanediol, the reaction proceeds through the formation of the more stable carbocation. wikipedia.org Protonation of the secondary hydroxyl group leads to a more stable benzylic carbocation. Subsequent migration of a hydride from the adjacent carbon would lead to the formation of phenylacetaldehyde (B1677652).
Indeed, the dehydration of 1-phenylethan-1,2-diol to phenylacetaldehyde has been achieved efficiently using microwave-assisted synthesis in water with an acid catalyst. researchgate.netwikipedia.org This transformation represents a formal rearrangement and dehydration.
Another potential rearrangement is the formation of a methyl ketone. A mild, photocatalytic redox-neutral dehydration of 1-aryl-1,2-ethanediols to the corresponding methyl ketones has been reported using Eosin Y as the photocatalyst. uni-regensburg.de
Computational Chemistry and Mechanistic Insights for Reactions Involving this compound
Computational methods, particularly Density Functional Theory (DFT), provide powerful tools for elucidating the mechanisms of reactions involving this compound.
Density Functional Theory (DFT) Studies of Reaction Mechanisms
DFT calculations have been employed to study the mechanism of manganese-catalyzed alcohol oxidation. These studies suggest that the energy barriers for the α-CH bond activation of the R- and S-enantiomers of a chiral alcohol by a high-valent manganese-oxo complex can be significantly different, which explains the high enantioselectivity observed in oxidative kinetic resolutions. nih.gov Such computational insights are invaluable for understanding and predicting the stereochemical outcome of reactions involving this compound.
In the context of rearrangements, DFT can be used to model the transition states and intermediates of the pinacol rearrangement, helping to predict the migratory aptitude of different groups and the likely products. pku.edu.cn For the dehydration of 1-phenylethan-1,2-diol, computational studies can clarify the role of the catalyst and the reaction pathway, distinguishing between different possible mechanisms. researchgate.net
Furthermore, DFT has been used to investigate the regioselectivity of the borinic acid-catalyzed monoacylation of diols. These studies indicate that a tetracoordinate borinate complex is a key intermediate and that the turnover-limiting step involves its reaction with the electrophile. organic-chemistry.org
Molecular Modeling of Stereoselectivity
The stereochemical outcome of reactions involving this compound, either as a reactant, a chiral auxiliary, or a product of a stereoselective transformation, is a critical aspect of its chemistry. Molecular modeling has emerged as a powerful tool to elucidate the underlying principles governing this stereoselectivity. Computational methods, particularly Density Functional Theory (DFT), allow for the detailed examination of reaction pathways, transition states, and non-covalent interactions that dictate the preferential formation of one stereoisomer over another.
While specific and detailed molecular modeling studies exclusively focused on the stereoselectivity of reactions directly employing this compound as a chiral auxiliary are not extensively documented in publicly available literature, the principles of such investigations can be understood from computational studies on analogous systems and related stereoselective reactions. These studies provide a framework for how molecular modeling can be applied to understand and predict the stereochemical control exerted by this chiral diol.
Theoretical investigations typically commence with the conformational analysis of the chiral catalyst or auxiliary derived from this compound in complex with the reactants. By identifying the most stable conformers, researchers can pinpoint the likely reactive geometries. The subsequent step involves locating and calculating the energies of the transition states for the formation of all possible stereoisomeric products. The calculated energy barriers for these transition states are then correlated with the experimentally observed product distribution. A lower energy barrier for a particular transition state indicates a faster reaction rate and, consequently, the preferential formation of the corresponding stereoisomer.
For instance, in a hypothetical scenario where a derivative of this compound is used as a chiral ligand in a metal-catalyzed addition to a prochiral substrate, DFT calculations would be employed to model the transition states leading to the (R) and (S) products. The difference in the calculated free energies of activation (ΔΔG‡) for these two pathways would provide a quantitative prediction of the enantiomeric excess (ee) of the reaction.
Key interactions that are often scrutinized in these models include:
Steric Hindrance: The bulky phenyl group of the diol can create a sterically hindered environment, forcing the incoming reactant to approach from a less crowded face.
Hydrogen Bonding: The hydroxyl groups of the diol can form hydrogen bonds with the substrate or reagents, locking the conformation of the transition state and directing the stereochemical outcome.
π-π Stacking: Interactions between the phenyl ring of the diol and aromatic moieties in the substrate can also play a crucial role in the organization of the transition state assembly.
To illustrate the type of data generated from such studies, a hypothetical data table is presented below, showcasing the kind of results one would expect from a DFT analysis of a stereoselective reaction involving a catalyst derived from this compound.
| Transition State | Product Stereoisomer | Calculated ΔG‡ (kcal/mol) | Predicted Selectivity |
| TS-A | (R)-Product | 15.2 | Minor |
| TS-B | (S)-Product | 13.8 | Major |
In this hypothetical example, the lower activation energy for the transition state leading to the (S)-product suggests that it would be the major product, which could then be compared with experimental findings to validate the computational model.
The insights gained from molecular modeling are invaluable for the rational design of new catalysts and the optimization of reaction conditions to achieve higher levels of stereoselectivity. By understanding the subtle interplay of electronic and steric factors at the molecular level, chemists can make more informed decisions in the development of asymmetric transformations.
Role of S + 1 Phenyl 1,2 Ethanediol in Advanced Pharmaceutical and Medicinal Chemistry Research
Chiral Pool Synthesis of Biologically Active Compounds via (S)-(+)-1-Phenyl-1,2-ethanediol
Chiral pool synthesis is a widely adopted strategy in medicinal chemistry that utilizes readily available, enantiomerically pure natural products as starting materials for the synthesis of target compounds. mdpi.com This approach is particularly valuable as it bypasses the need for generating chirality from scratch, often leading to more efficient and economical synthetic routes. mdpi.com The most common components of the chiral pool include amino acids and monosaccharides. mdpi.com
This compound serves as an important chiral building block with broad applications in the pharmaceutical industry. researchgate.net While it can be sourced enantiomerically pure, its primary route of production is through high-yielding biocatalytic methods, which themselves represent a cornerstone of modern asymmetric synthesis. nih.gov For instance, highly efficient whole-cell biocatalyst systems have been developed to produce (S)-1-phenyl-1,2-ethanediol with high yield (90%) and excellent enantiomeric excess (99% ee) from the reduction of α-hydroxy acetophenone (B1666503). nih.gov
Another significant biocatalytic route is the kinetic resolution of racemic 1-phenyl-1,2-ethanediol (B126754). In this process, an enzyme selectively reacts with one enantiomer, leaving the other untouched. For example, the enantioselective oxidation of racemic 1-phenyl-1,2-ethanediol by the enzyme glycerol (B35011) dehydrogenase (GDH) or by the bacterium Brevibacterium lutescens CCZU12-1 can be used. researchgate.netnih.gov This process oxidizes the (R)-enantiomer, allowing for the isolation of the highly pure this compound. researchgate.net The (R)-enantiomer's oxidation product, (R)-(-)-mandelic acid, is itself a valuable precursor for synthesizing drugs like Clopidogrel, a platelet aggregation inhibitor. researchgate.net
The utility of this compound as a synthon is exemplified by its role in preparing key intermediates for various bioactive molecules. researchgate.net Although direct synthesis of a specific marketed drug starting from this diol is not prominently detailed in the reviewed literature, its status as a fundamental chiral intermediate is well-established in the synthesis of pharmaceuticals and other fine chemicals like liquid crystal display materials. researchgate.net
Asymmetric Synthesis of Drug Candidates Utilizing this compound Derivatives
Asymmetric synthesis is a critical methodology in drug discovery and development, aiming to produce a specific enantiomer of a chiral drug. nih.govnih.gov This is crucial because different enantiomers of a drug can have vastly different biological activities; one may be therapeutic (the eutomer) while the other could be inactive or even toxic (the distomer). nih.gov One of the key strategies in asymmetric synthesis is the use of a chiral auxiliary. wikipedia.orgsigmaaldrich.com A chiral auxiliary is a stereogenic group that is temporarily attached to a non-chiral starting material to control the stereochemical outcome of a reaction. wikipedia.org After the desired chiral center is created, the auxiliary is removed and can often be recycled. wikipedia.orgsigmaaldrich.com
While this compound itself is not typically used as a traditional chiral auxiliary, its derivatives or structurally similar compounds can be. More commonly, this compound is the target product of an asymmetric synthesis, which then serves as a chiral building block. researchgate.netnih.gov The asymmetric synthesis to obtain this diol is often achieved through biocatalytic reduction of a prochiral ketone, a process that establishes the desired stereochemistry with high fidelity. nih.gov
The concept of using chiral auxiliaries is well-established in the synthesis of numerous drug candidates. These auxiliaries create a chiral environment that directs the formation of one stereoisomer over another during reactions like alkylations or aldol (B89426) additions. researchgate.net
| Chiral Auxiliary | Introduced By/Popularized By | Key Feature/Application |
|---|---|---|
| 8-phenylmenthol | Elias James Corey (1975) | Used in prostaglandin (B15479496) synthesis. wikipedia.orgslideshare.net |
| Mandelic acid | Barry Trost (1980) | An early and effective chiral auxiliary. wikipedia.orgslideshare.net |
| trans-2-Phenyl-1-cyclohexanol | J. K. Whitesell (1985) | Used in asymmetric ene reactions. wikipedia.orgslideshare.net |
| Oxazolidinones (Evans auxiliaries) | David A. Evans | Widely used for asymmetric alkylations and aldol reactions. wikipedia.orgsigmaaldrich.comresearchgate.net |
| Camphorsultam (Oppolzer's sultam) | Wolfgang Oppolzer | A classic and effective chiral auxiliary. wikipedia.org |
| Pseudoephedrine | Andrew G. Myers | Used for asymmetric alkylation of enolates. wikipedia.org |
| tert-Butanesulfinamide | Jonathan A. Ellman | Used for the asymmetric synthesis of chiral amines. wikipedia.org |
Mechanistic Aspects of this compound in Biological Systems
The primary interaction of this compound with biological systems, as detailed in scientific literature, revolves around its enzymatic synthesis. These biocatalytic processes provide insight into specific enzyme mechanisms and their application in producing enantiomerically pure compounds.
Asymmetric Reduction: A highly effective method for synthesizing (S)-1-phenyl-1,2-ethanediol is the asymmetric reduction of α-hydroxy acetophenone. nih.gov This reaction is catalyzed by enzymes known as carbonyl reductases. Specifically, Candida magnolia carbonyl reductase (CMCR) has demonstrated excellent activity and enantioselectivity. nih.gov The mechanism involves the transfer of a hydride from the cofactor NADPH to the carbonyl carbon of the substrate. To make this process economically viable, a cofactor regeneration system is employed. This is often achieved by co-expressing the CMCR enzyme with a glucose dehydrogenase (GDH) from Bacillus subtilis. nih.gov The GDH oxidizes glucose, which in turn reduces NADP+ back to NADPH, allowing the primary reduction reaction to proceed without the need for adding expensive cofactors externally. nih.gov This whole-cell biocatalyst system can operate at high substrate concentrations, making it a practical method for large-scale synthesis. nih.gov
Enzymatic Kinetic Resolution: Another key mechanistic pathway is the kinetic resolution of racemic 1-phenyl-1,2-ethanediol. researchgate.netnih.gov This process relies on an enzyme that selectively oxidizes one enantiomer, leaving the desired one behind. Glycerol dehydrogenase (GDH) can perform this enantioselective oxidation, converting (R)-1-phenyl-1,2-ethanediol to 2-hydroxyacetophenone (B1195853) while leaving the (S)-enantiomer unreacted. researchgate.netnih.gov This reaction requires the cofactor NAD+, which is regenerated from NADH by a coupled reaction using lactate (B86563) dehydrogenase. nih.gov A significant challenge in this mechanism is the strong product inhibition caused by 2-hydroxyacetophenone, which can slow the reaction rate. researchgate.netnih.gov To overcome this, process engineering solutions like continuous product extraction using hydrophobic membranes have been successfully implemented. researchgate.netnih.gov
| Enzyme | Role/Mechanism | Starting Material | Product |
|---|---|---|---|
| Candida magnolia Carbonyl Reductase (CMCR) | Asymmetric reduction of a ketone. nih.gov | α-Hydroxy acetophenone | (S)-1-Phenyl-1,2-ethanediol |
| Glucose Dehydrogenase (GDH) | Cofactor (NADPH) regeneration for the reductase. nih.gov | Glucose, NADP+ | Gluconic acid, NADPH |
| Glycerol Dehydrogenase (GDH) | Enantioselective oxidation of the (R)-enantiomer in a racemic mixture. researchgate.netnih.gov | rac-1-Phenyl-1,2-ethanediol | (S)-1-Phenyl-1,2-ethanediol and 2-hydroxyacetophenone |
| Lactate Dehydrogenase | Cofactor (NAD+) regeneration for the oxidase. nih.gov | Pyruvate (B1213749), NADH | L-Lactate, NAD+ |
Structure-Activity Relationship Studies of this compound-Derived Compounds
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing a lead compound into a potent and selective drug candidate. nih.gov These studies involve systematically modifying the chemical structure of a molecule and evaluating the effect of these changes on its biological activity. nih.gov
While extensive SAR studies on a series of compounds derived directly from this compound are not widely reported, valuable insights can be drawn from related areas. One such area is the SAR of the enzymatic synthesis of the diol itself. In the asymmetric reduction of various substituted α-hydroxy acetophenones by Candida magnolia carbonyl reductase (CMCR), it was found that the electronic properties and steric size of substituents on the phenyl ring had a noticeable effect on the enzyme's activity. nih.gov However, these same structural changes had only a minimal impact on the high enantioselectivity of the reaction. nih.gov
A more classical SAR study can be seen with inhibitors of the MCR-1 enzyme, which confers colistin (B93849) resistance in bacteria. Here, researchers synthesized and evaluated a series of derivatives based on a 1-phenyl-2-(phenylamino)ethanone scaffold, which shares a structural resemblance to precursors of this compound. nih.gov By making systematic changes to this core structure, they could determine which modifications enhanced the inhibitory activity. nih.gov
For example, starting with a lead compound, derivatives were synthesized with different substituents on the two phenyl rings. The study found that certain combinations of substituents led to significantly more potent inhibition of the MCR-1 enzyme and a greater ability to restore the efficacy of the antibiotic colistin in resistant bacteria. nih.gov Molecular docking studies suggested that key interactions, such as hydrogen bonds with amino acid residues like Glu246 and Thr285 in the enzyme's active site, were crucial for activity. nih.gov
| Compound | Substituent (R') | Substituent (R'') | Activity Highlight |
|---|---|---|---|
| Lead Compound (3) | H | 4-COOH | Identified as a potential inhibitor via virtual screening. |
| 6g | 4-F | 4-COOCH(CH3)2 | Showed more potent activity than the lead compound in cell-based assays. |
| 6h | 4-Cl | 4-COOCH(CH3)2 | Demonstrated improved activity over the lead compound. |
| 6p | 4-Cl | 3-NO2 | Among the most potent derivatives; completely inhibited bacterial growth in combination with colistin. |
| 6q | 4-Br | 3-NO2 | Among the most potent derivatives; completely inhibited bacterial growth in combination with colistin. |
Advanced Analytical and Spectroscopic Characterization in Research of S + 1 Phenyl 1,2 Ethanediol
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Determination
Chiral High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the determination of the enantiomeric purity of (S)-(+)-1-Phenyl-1,2-ethanediol. This method is crucial for quantifying the enantiomeric excess (ee), which is a measure of the purity of a chiral substance. heraldopenaccess.us The separation of the (S)- and (R)-enantiomers is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. eijppr.com
Various types of CSPs are employed for the resolution of racemic 1-phenyl-1,2-ethanediol (B126754), including polysaccharide-based, Pirkle-type, and protein-based columns. eijppr.comwindows.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective and widely used. eijppr.comwindows.net The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is critical for achieving optimal separation. nih.govnih.gov
Research has demonstrated the successful separation of 1-phenyl-1,2-ethanediol enantiomers using various commercially available chiral columns. For instance, a study utilizing an Epitomize CSP-1Z column with a mobile phase of 90/10 heptane/2-propanol achieved baseline separation of the enantiomers. orochem.com Another method employed a Chiralcel OD-H column with a mobile phase of n-hexane/2-propanol (97:3) to resolve the enantiomers, with the (S)-enantiomer showing a longer retention time. nih.gov The development of novel CSPs, such as those based on chiral metal-organic frameworks (CMOFs), continues to enhance the efficiency and resolution of these separations. researchgate.net
The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. quora.com This quantitative analysis is vital in asymmetric synthesis and biocatalysis, where the goal is to produce one enantiomer in high purity. nih.govnih.gov
Interactive Data Table: Chiral HPLC Separation of 1-Phenyl-1,2-ethanediol Enantiomers
| Column | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Retention Time (R)-enantiomer (min) | Retention Time (S)-enantiomer (min) |
| Epitomize CSP-1Z | Heptane/2-propanol (90/10) | 0.50 | 230 | 1.87 | 2.19 |
| Chiralcel OD-H | n-hexane/2-propanol (97:3) | 1.0 | 230 | 33.6 | 36.4 |
| Chiralcel OD-H | n-hexane/2-propanol (95:5) | 0.8 | 230 | 20.5 | 18.0 (for (S)-1-(2-chlorophenyl)-1,2-ethanediol) |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural and stereochemical elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.
The ¹H NMR spectrum of this compound typically shows characteristic signals for the aromatic protons, the methine proton (CH-OH), and the diastereotopic methylene (B1212753) protons (CH₂-OH). nih.govresearchgate.net The chemical shifts and coupling constants of these protons can provide insights into the molecule's conformation. In some cases, chiral shift reagents, such as lanthanide complexes, are employed to induce separation of signals for the enantiomers, allowing for the determination of enantiomeric purity by NMR. libretexts.orgslideshare.net These reagents form diastereomeric complexes with the enantiomers, leading to differential shielding and thus distinct chemical shifts. libretexts.org
¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. researchgate.netspectrabase.com The chemical shifts of the carbon atoms are sensitive to their electronic environment and can be used to confirm the structure of the diol.
Interactive Data Table: Representative NMR Data for this compound in CDCl₃
| Nucleus | Chemical Shift (δ, ppm) |
| ¹H | ~3.61 (dd, 1H), ~3.71 (dd, 1H), ~4.78 (dd, 1H), ~7.26-7.47 (m, 5H) |
| ¹³C | ~67.95-68.04, ~74.7, ~126.07, ~127.9, ~128.5, ~140.5 |
Note: Chemical shifts can vary slightly depending on the solvent and concentration. nih.govresearchgate.net
Circular Dichroism (CD) Spectroscopy for Chiroptical Properties
Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is highly sensitive to the stereochemistry of the molecule and provides a characteristic spectrum for each enantiomer.
For this compound, the CD spectrum will exhibit Cotton effects (positive or negative bands) at specific wavelengths corresponding to its electronic transitions. The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the chiral center. In conjunction with theoretical calculations, the experimental CD spectrum can be used to confirm the absolute configuration.
CD spectroscopy is also a valuable tool for monitoring stereoselective reactions and determining the enantiomeric purity of a sample. heraldopenaccess.us When coupled with HPLC (HPLC-CD), it can provide both separation of enantiomers and their chiroptical data simultaneously, offering a powerful analytical method for chiral analysis. heraldopenaccess.us The technique is particularly useful in establishing the enantiomeric elution order in chromatography when pure enantiomer standards are not available. nih.gov
Emerging Research Directions and Future Perspectives for S + 1 Phenyl 1,2 Ethanediol
Sustainable and Green Chemistry Approaches in (S)-(+)-1-Phenyl-1,2-ethanediol Synthesis
The principles of green chemistry are increasingly influencing the synthesis of chiral compounds, with a focus on reducing waste, using less hazardous chemicals, and improving energy efficiency. In the context of this compound synthesis, biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods.
One promising approach involves a two-step enzymatic reaction pathway to convert styrene (B11656) into this compound. researchgate.net This system utilizes a styrene monooxygenase (SMO) to epoxidize styrene to (S)-styrene oxide, followed by the stereospecific hydrolysis of the epoxide by an epoxide hydrolase (EH). researchgate.net Research has demonstrated the construction of a biocatalytic system using the StyA subunit of SMO and an epoxide hydrolase (SpEH) for this transformation. researchgate.net This enzymatic cascade allows for the production of this compound directly from styrene under mild reaction conditions. researchgate.net
Another green approach focuses on the enantioselective oxidation of racemic 1-phenyl-1,2-ethanediol (B126754). nih.gov This kinetic resolution is often performed using alcohol dehydrogenases. For instance, glycerol (B35011) dehydrogenase (GDH) can be employed for the enantioselective oxidation of the (R)-enantiomer, leaving the desired (S)-enantiomer with high enantiomeric excess. nih.gov To overcome challenges like product inhibition, innovative reactor concepts are being explored. nih.govresearchgate.net
The table below summarizes key aspects of these sustainable approaches.
| Approach | Key Enzymes/Catalysts | Starting Material | Key Advantage |
| Biocatalytic Cascade | Styrene Monooxygenase (SMO), Epoxide Hydrolase (EH) | Styrene | Direct conversion from an inexpensive starting material under mild conditions. researchgate.net |
| Enzymatic Kinetic Resolution | Glycerol Dehydrogenase (GDH) | Racemic 1-phenyl-1,2-ethanediol | High enantiomeric excess (>99%) of the (S)-enantiomer can be achieved. nih.gov |
Continuous Flow Chemistry Applications for this compound Production and Derivatization
Continuous flow chemistry is revolutionizing the synthesis of fine chemicals and pharmaceuticals by offering enhanced safety, better process control, and scalability. tue.nl The application of flow technology to the production and derivatization of this compound holds significant promise.
Flow chemistry can be particularly advantageous for reactions that are difficult to control in batch mode, such as those involving highly reactive intermediates or exothermic processes. tue.nl For the synthesis of this compound, flow reactors can enable precise control over reaction parameters like temperature, pressure, and residence time, leading to improved yields and selectivity.
A notable application is the enzymatic resolution of racemic 1-phenyl-1,2-ethanediol in a continuous flow system. Researchers have developed a differential circulation reactor with continuous product extraction to overcome product inhibition by the oxidation product, 2-hydroxyacetophenone (B1195853). nih.gov In this setup, the product is continuously removed using a microporous hydrophobic hollow fiber membrane, thereby increasing the relative activity of the dehydrogenase and allowing for high conversion and enantiomeric excess. nih.gov
The derivatization of this compound can also benefit from flow chemistry. For instance, the synthesis of heterocycles, which can be derived from chiral diols, has been successfully demonstrated in flow systems, often with significantly reduced reaction times compared to batch processes. mdpi.com This suggests a strong potential for developing continuous flow methods for the conversion of this compound into various valuable derivatives.
Integration of Machine Learning and AI in Reaction Optimization for this compound
A key synthetic route to chiral diols is the asymmetric dihydroxylation of alkenes, such as the Sharpless Asymmetric Dihydroxylation (SAD). digitellinc.com Despite its broad utility, the enantioselectivity of the SAD can be sensitive to the substrate structure. digitellinc.com ML models are being developed to predict the enantioselectivity of the SAD for a wide range of alkenes. chemrxiv.orgdigitellinc.com By curating large datasets from the literature and using fragment-based featurization of the alkene substrates, researchers have built models with high predictive accuracy. chemrxiv.org These models can help in selecting the optimal reaction conditions and ligand for the dihydroxylation of styrene to achieve a high yield of this compound.
The benefits of using ML and AI in this context are summarized in the following table:
| Application Area | AI/ML Technique | Potential Impact on this compound Synthesis |
| Predictive Modeling | Regression analysis, Neural networks | Accurately predict the enantioselectivity of asymmetric dihydroxylation reactions, reducing the need for extensive experimental screening. chemrxiv.orgdigitellinc.com |
| Reaction Optimization | Reinforcement learning, Bayesian optimization | Identify optimal reaction conditions (temperature, solvent, catalyst loading) to maximize yield and enantiomeric excess. omicsonline.org |
| Catalyst Design | Chemoinformatic workflows | Aid in the in silico design of new, more effective chiral ligands and catalysts for asymmetric synthesis. digitellinc.com |
This data-driven approach moves away from traditional, empirical methods of reaction development towards a more predictive and efficient paradigm. digitellinc.com
Novel Applications in Materials Science and Polymer Chemistry
The unique chiral structure of this compound makes it an attractive monomer for the synthesis of novel polymers and advanced materials. chemimpex.com The incorporation of this chiral diol into polymer backbones can impart specific properties, such as chirality-dependent self-assembly and optical activity.
One area of exploration is the use of chiral diols in the synthesis of specialty polymers. chemimpex.com For example, chiral polyacetylenes have been synthesized by copolymerizing chiral and achiral monomers. The presence of a small amount of a chiral monomer can induce a one-handed helical structure in the entire polymer chain, a phenomenon known as the "sergeants and soldiers" effect. acs.org this compound or its derivatives could serve as the chiral "sergeant" in such systems, leading to polymers with predictable helical structures and chiroptical properties.
Furthermore, chiral diols are being investigated for their potential use in liquid crystal display materials. researchgate.net The chirality of the molecules can influence the phase behavior and electro-optical properties of the liquid crystalline materials. The rigid phenyl group and the chiral diol functionality of this compound make it a candidate for creating novel liquid crystal phases.
Unexplored Reactivity and Transformations of this compound
While this compound is primarily known as a chiral building block, its inherent reactivity offers opportunities for novel and unexplored chemical transformations. The vicinal diol moiety is a versatile functional group that can undergo a variety of reactions. acs.orgorganic-chemistry.org
One area of potential exploration is the selective oxidation of one of the hydroxyl groups to yield the corresponding α-hydroxy ketone, 2-hydroxy-2-phenylacetaldehyde. While the oxidation of vicinal diols to α-hydroxy ketones has been reported using various reagents, developing highly selective and mild methods for the asymmetric oxidation of this compound remains an area of interest. acs.org
Another avenue for research is the regioselective derivatization of the two hydroxyl groups. Due to the different steric and electronic environments of the primary and secondary hydroxyl groups, it should be possible to achieve selective acylation, etherification, or other modifications. acs.org For example, recent studies on carbohydrate diols have shown that catalyst control can switch the regioselectivity of acylation between equatorial and axial hydroxyl groups. acs.org Similar strategies could be applied to this compound to access a wider range of chiral derivatives.
The diol can also serve as a precursor for the synthesis of other chiral ligands. The biphosphines derived from (S)-1-phenyl-1,2-ethanediol have been used as ligands in cationic rhodium complexes for asymmetric catalysis. researchgate.net Further exploration of the conversion of this diol into novel ligand scaffolds could lead to the development of new and more efficient catalytic systems.
The table below outlines some potential unexplored transformations:
| Reaction Type | Potential Product | Significance |
| Selective Mono-oxidation | (S)-2-hydroxy-2-phenylacetaldehyde | Access to a different class of chiral building blocks. |
| Regioselective Derivatization | Monofunctionalized derivatives (e.g., mono-esters, mono-ethers) | Creation of diverse chiral synthons for complex molecule synthesis. acs.org |
| Ring-Closing/Opening Reactions | Chiral heterocycles | Development of novel routes to valuable heterocyclic compounds. |
Q & A
Q. Why does SCRII from Candida parapsilosis show higher efficiency than SCR in (S)-PED synthesis?
- Resolution: SCRII has a broader substrate-binding pocket and enhanced NADPH affinity, enabling two-fold higher substrate loading and 28% improved yield. Structural homology modeling and site-directed mutagenesis validate these differences .
Methodological Tables
Table 1. Key Parameters for GC-MS Analysis of (S)-PED
| Parameter | Value |
|---|---|
| Column Temperature | 60°C → 300°C (30°C/min ramp) |
| Retention Time | 5.57 min (S)-PED |
| Internal Standard | n-Dodecane (20 mM in EtOAc) |
Table 2. Optimization of Recombinant E. coli for (S)-PED Production
| Condition | Optimal Value |
|---|---|
| pH | 5.5 |
| Temperature | 35°C |
| Induction (IPTG) | 0.1 mM, 30°C |
| Substrate Loading | 6 g/L 2-HAP |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
